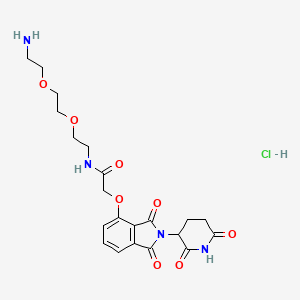

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Vue d'ensemble

Description

Thalidomide - linker 14 est un dérivé de la thalidomide, un composé initialement développé comme sédatif et qui s’est avéré par la suite avoir des effets tératogènes importants. La thalidomide et ses dérivés, y compris la thalidomide - linker 14, ont été réutilisés pour diverses applications thérapeutiques, en particulier dans le domaine de l’oncologie et de l’immunologie. Thalidomide - linker 14 est spécifiquement conçu pour être utilisé dans la dégradation ciblée des protéines, une nouvelle approche thérapeutique qui implique la dégradation sélective des protéines responsables des maladies.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la thalidomide - linker 14 implique la conjugaison de la thalidomide à une molécule de liaison. Le processus commence généralement par la préparation de la thalidomide, suivie de la fixation du lieur par une série de réactions chimiques. Le lieur est souvent conçu pour améliorer la solubilité et la perméabilité cellulaire du conjugué. Les voies de synthèse courantes comprennent l’utilisation d’esters de pentafluorophényle et d’autres intermédiaires réactifs pour faciliter le processus de conjugaison .

Méthodes de production industrielle : La production industrielle de la thalidomide - linker 14 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont couramment utilisées pour l’évaluation de la qualité.

Analyse Des Réactions Chimiques

Types de réactions : Thalidomide - linker 14 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des intermédiaires réactifs.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du lieur, modifiant ainsi ses propriétés.

Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels sur le lieur, améliorant ainsi sa réactivité et sa spécificité.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la thalidomide - linker 14 avec des groupes fonctionnels modifiés, qui peuvent être utilisés dans des applications de dégradation ciblée des protéines .

Applications De Recherche Scientifique

Cancer Treatment

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride has shown significant promise in cancer therapy, particularly for hematological malignancies such as multiple myeloma. Its immunomodulatory properties help regulate the immune response against tumor cells.

- Case Study Example : Clinical trials have indicated improved survival rates in patients with multiple myeloma when treated with thalidomide derivatives, including this compound, due to enhanced binding affinity for cereblon .

Neurodegenerative Diseases

Research suggests that this compound may offer neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress.

- In Vivo Studies : Animal models have demonstrated that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, highlighting its potential in conditions like Alzheimer's disease .

Autoimmune Disorders

The ability to regulate pro-inflammatory cytokines positions this compound as a candidate for treating autoimmune diseases characterized by excessive inflammation.

- Clinical Trials : Ongoing trials are assessing its efficacy in conditions such as Crohn's disease and rheumatoid arthritis .

The biological activity of this compound can be compared with other thalidomide derivatives:

| Compound Name | Mechanism of Action | Therapeutic Area | Notable Findings |

|---|---|---|---|

| This compound | E3 Ligase Ligand | Cancer, Neurodegenerative Diseases | Enhanced solubility and unique pharmacokinetics |

| Thalidomide | Immunomodulation | Multiple Myeloma | Associated with teratogenic effects |

| Other Thalidomide Derivatives | Varies | Various cancers | Different binding affinities and side effects |

Research Findings

Recent studies have reinforced the therapeutic potential of this compound:

- In Vitro Studies : Demonstrated significant reductions in inflammatory markers such as IL-1β and inducible nitric oxide synthase (iNOS) in cell cultures exposed to lipopolysaccharides (LPS), indicating robust anti-inflammatory properties .

- Biochemical Analysis : The PEG linker enhances solubility and stability, facilitating effective interactions with proteins and enzymes involved in cellular processes .

Mécanisme D'action

Le mécanisme d’action de la thalidomide - linker 14 implique sa liaison à la céréblone, un composant du complexe de ligase ubiquitine E3. Cette liaison induit le recrutement des protéines cibles vers le complexe, conduisant à leur ubiquitination et à leur dégradation subséquente par le protéasome. Ce processus dégrade sélectivement les protéines responsables des maladies, exerçant ainsi des effets thérapeutiques. Les cibles moléculaires et les voies impliquées comprennent la dégradation de facteurs de transcription tels que IKZF1 et IKZF3, qui sont impliqués dans la pathogenèse du myélome multiple .

Comparaison Avec Des Composés Similaires

Thalidomide - linker 14 est unique en son genre par sa capacité à dégrader sélectivement les protéines cibles par le biais de la voie d’ubiquitination médiée par la céréblone. Les composés similaires comprennent :

Lénalidomide : Un dérivé de la thalidomide possédant des propriétés immunomodulatrices et anticancéreuses améliorées.

Pomalidomide : Un autre dérivé de la thalidomide présentant des effets anti-inflammatoires et anticancéreux puissants.

CC-4047 : Un composé immunomodulateur ayant des mécanismes d’action similaires mais des propriétés pharmacocinétiques différentes.

Comparée à ces composés, la thalidomide - linker 14 offre des avantages uniques en termes de conception de son lieur, ce qui améliore sa solubilité, sa perméabilité cellulaire et sa spécificité pour les protéines cibles .

Activité Biologique

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker and an amido group. This compound primarily functions as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation.

The biological activity of this compound is largely attributed to its interaction with cereblon. This interaction facilitates the recruitment of specific target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The mechanism can be summarized as follows:

- Cereblon Binding : The compound binds to cereblon, which is part of the cullin-RING ligase 4 (CRL4) complex.

- Target Protein Recruitment : Upon binding, cereblon recruits target proteins that are marked for degradation.

- Ubiquitination : The targeted proteins undergo ubiquitination, tagging them for destruction by the proteasome.

- Cellular Effects : This process influences various cellular functions, including apoptosis, immune response modulation, and inflammation regulation.

Applications and Therapeutic Potential

This compound has shown promise in several therapeutic areas:

- Cancer Treatment : Its ability to modulate immune responses and target cancer cell survival pathways makes it a candidate for cancer therapies, particularly in hematological malignancies.

- Neurodegenerative Diseases : Research indicates potential neuroprotective effects through modulation of inflammatory pathways and oxidative stress responses.

- Autoimmune Disorders : By regulating pro-inflammatory cytokines, this compound may help manage conditions characterized by excessive inflammation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- In Vitro Studies : Experiments demonstrate that this compound effectively reduces levels of inflammatory markers such as IL-1β and iNOS in cell cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties .

- In Vivo Models : Animal studies have shown that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, supporting its potential use in neurodegenerative conditions .

- Comparative Analysis : A comparative study with other thalidomide derivatives revealed that this compound exhibits unique pharmacokinetic properties due to its specific PEG linker length and terminal amine group, enhancing its solubility and reactivity.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Multiple Myeloma : Patients treated with thalidomide derivatives have shown improved survival rates and reduced disease progression. This compound's enhanced binding affinity for cereblon may contribute to these outcomes.

- Chronic Inflammatory Conditions : Clinical trials are underway to assess its efficacy in conditions such as Crohn's disease and rheumatoid arthritis, where modulation of immune responses is critical.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H25ClN4O6 |

| Molecular Weight | 440.88 g/mol |

| CAS Number | 2245697-87-2 |

| Mechanism of Action | E3 ligase-mediated degradation |

| Therapeutic Areas | Cancer, Neurodegenerative diseases, Autoimmune disorders |

| Key Biological Effects | Anti-inflammatory, Immunomodulatory |

Propriétés

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQBYYTYFGXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.